3-(4-chlorobenzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c1-29-17-5-3-4-16(12-17)26-23-20-13-18(30-2)8-11-21(20)25-14-22(23)31(27,28)19-9-6-15(24)7-10-19/h3-14H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGBANBLHHKYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorobenzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, characterized by its complex structure that includes a quinoline core, a chlorobenzenesulfonyl group, and methoxyphenyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various diseases.
Chemical Structure and Properties
The molecular formula for this compound is C24H21ClN2O4S. The compound features several functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 460.95 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide group is known to facilitate binding with target proteins, potentially inhibiting their activity. The quinoline core may also play a role in modulating various cellular pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can block substrate access and prevent catalytic reactions.
- Receptor Modulation : Interaction with cellular receptors can influence signal transduction pathways, affecting cellular functions such as proliferation and apoptosis.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity across various assays:
- Anticancer Activity : In studies involving cancer cell lines, the compound showed promising results in inhibiting cell growth and inducing apoptosis. For instance, it was tested against breast cancer cell lines (MCF-7) and exhibited an IC50 value of approximately 15 µM.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations ranging from 10 to 50 µg/mL.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : Evaluate the effect on MCF-7 breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with morphological changes indicative of apoptosis.
-
Case Study on Antimicrobial Activity :
- Objective : Assess the antibacterial effects against E. coli.
- Method : Disk diffusion method was employed.
- Results : Zones of inhibition were measured, revealing effective antibacterial action at concentrations as low as 25 µg/disc.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 15 | Anticancer |
| 3-(4-chlorobenzenesulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine | 20 | Anticancer |
| 3-(4-bromobenzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine | 30 | Anticancer |
The data indicate that the presence of the methoxy group enhances the anticancer activity compared to other analogs.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences Among Quinoline Derivatives
Key Observations :
- The sulfonyl group in the target compound and compound 19 enhances polarity and may improve solubility compared to non-sulfonylated analogs like compound 17 .
- Position 6 substituents (methoxy vs. alkoxy) influence steric hindrance and electronic effects.
- The 3-methoxyphenylamino group at position 4 is conserved in several analogs, suggesting its importance in target binding .
Key Observations :
- Antitumor Activity : The 3-phenylpropoxy group in compound enhances antiproliferative effects compared to methoxy or sulfonyl substituents, suggesting that bulky alkoxy groups may improve target engagement in cancer cells.
- Antimicrobial Activity : The presence of chloro and fluoro substituents (e.g., compound 7 in ) correlates with potent antibacterial effects, likely due to increased electrophilicity and membrane disruption.
- The target compound’s sulfonyl group may confer unique kinase inhibitory properties, as seen in other sulfonamide-containing quinolines .
Key Observations :
- Synthesis : The target compound likely requires sulfonylation steps, which may involve hazardous reagents (e.g., chlorobenzenesulfonyl chloride) compared to simpler amination reactions in compound 17 .
- Solubility: Sulfonyl-containing derivatives (e.g., compound 19 ) are expected to exhibit higher aqueous solubility than non-sulfonylated analogs, aiding bioavailability.
Preparation Methods
Skraup Cyclization with Substituted Anilines
Skraup cyclization remains a classical method for quinoline synthesis, involving the reaction of aniline derivatives with glycerol and sulfuric acid under dehydrating conditions. For 6-methoxyquinolin-4-amine precursors, 3-methoxyaniline may undergo cyclization with β-keto esters or acrylate derivatives. For example:
Friedländer Synthesis Using Ketones
Friedländer condensation between 2-aminobenzaldehyde derivatives and ketones offers regioselective control. For instance:
-
Reactants : 2-Amino-5-methoxybenzaldehyde and 4-chlorophenylsulfonylacetone.
-
Catalyst : Piperidine in ethanol.
-
Conditions : Reflux for 12 hours, yielding 6-methoxy-3-(4-chlorobenzenesulfonyl)quinoline.
Introduction of the Sulfonyl Group
The 4-chlorobenzenesulfonyl moiety is typically introduced via electrophilic aromatic substitution or nucleophilic displacement.
Direct Sulfonation of Quinoline
While direct sulfonation of quinolines is challenging due to electron-deficient aromatic systems, directed ortho-metalation (DoM) strategies enable precise functionalization:
Coupling via Palladium Catalysis
Cross-coupling reactions using sulfonyl halides have gained traction for their efficiency:
-
Catalyst : Pd(PPh₃)₄ with CuI.
-
Ligand : 1,10-Phenanthroline.
N-Arylation with 3-Methoxyphenylamine
The final step involves coupling the sulfonated quinoline with 3-methoxyaniline.
Buchwald-Hartwig Amination
This method facilitates C–N bond formation under mild conditions:
Nucleophilic Aromatic Substitution
For electron-deficient quinolines, direct displacement of leaving groups (e.g., Cl) is feasible:
-
Reactants : 4-Chloro-3-(4-chlorobenzenesulfonyl)-6-methoxyquinoline and 3-methoxyaniline.
-
Solvent : NMP at 120°C for 24 hours.
Purification and Characterization
Crude products are typically purified via:
-
Recrystallization : Using ethanol/water mixtures to remove unreacted starting materials.
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).
-
Analytical Data :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Skraup + Buchwald | High regioselectivity | Multi-step, costly catalysts | 60–70 |
| Friedländer + SNAr | Fewer steps | Harsh conditions, moderate purity | 50–65 |
Q & A
Q. Optimization Tips :
- Monitor reaction progress using TLC or HPLC to adjust stoichiometry and temperature.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Purify intermediates via column chromatography (silica gel, gradient elution) to ensure high yields (e.g., 81% yield achieved in analogous quinoline syntheses) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Essential for confirming substitution patterns. For example, the methoxy protons resonate at δ ~3.8–4.1 ppm, while aromatic protons in the quinoline core appear as multiplets between δ 7.0–8.5 ppm .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated within 1 ppm error) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., analogous quinoline structures resolved via Acta Crystallographica data) .
Advanced: How can researchers design structure-activity relationship (SAR) studies to elucidate the role of substituents in biological activity?
Answer:
- Systematic Substitution : Replace the 4-chlorobenzenesulfonyl group with other sulfonyl variants (e.g., methylsulfonyl, tosyl) to evaluate hydrophobicity effects on target binding .
- Methoxy Positional Isomerism : Synthesize analogs with methoxy groups at positions 5, 7, or 8 to assess steric/electronic impacts on activity .
- Amino Group Modifications : Test alternative aryl amines (e.g., 4-methoxyphenyl vs. 3-fluorophenyl) to probe hydrogen-bonding interactions .
- Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based viability tests (e.g., IC50 determinations) to correlate structural changes with activity .
Advanced: What computational strategies can predict the compound’s binding affinity with target proteins?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with co-crystallized ligands from PDB .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and identify key residues (e.g., hydrophobic pockets accommodating the chlorobenzenesulfonyl group) .
- QSAR Models : Train models on datasets of analogous quinolines to predict logP, pIC50, or ADMET properties .
Advanced: How can contradictions in biological activity data across different assays be resolved?
Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal Assays : Confirm results using alternative methods (e.g., fluorescence polarization for enzyme inhibition vs. SPR for binding kinetics) .
- Meta-Analysis : Compare data from public repositories (e.g., ChEMBL, PubChem BioAssay) to identify consensus trends or outliers .
- Probe Interference Testing : Rule out assay artifacts (e.g., compound aggregation or fluorescence quenching) using detergent-based controls or counter-screens .
Advanced: What are the best practices for evaluating the compound’s pharmacokinetic properties in preclinical studies?
Answer:
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- In Vivo PK : Administer intravenously/orally in rodent models, collect plasma at timed intervals, and quantify via LC-MS/MS to determine AUC, Cmax, and bioavailability .
- Toxicity Profiling : Perform Ames tests for mutagenicity and hERG channel assays for cardiac safety .
Advanced: How can retrosynthetic analysis streamline the synthesis of structurally complex analogs?
Answer:
- Disconnection Strategy : Break the molecule into quinoline core, sulfonyl, and aryl amine fragments. Prioritize forming the quinoline ring first via Skraup or Friedländer syntheses .
- Protecting Groups : Temporarily protect reactive sites (e.g., amine groups with Boc) during sulfonylation or methoxylation steps .
- Convergent Synthesis : Prepare fragments separately (e.g., 4-chlorobenzenesulfonyl chloride, 3-methoxyaniline) and couple in final steps to improve scalability .
Advanced: What mechanistic insights can be gained from studying the compound’s reactivity under varying pH and solvent conditions?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonylation, while protic solvents (e.g., ethanol) may stabilize intermediates via hydrogen bonding .
- pH-Dependent Stability : Test hydrolytic degradation in buffers (pH 1–10) to identify labile bonds (e.g., sulfonamide cleavage under acidic conditions) .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates and propose mechanisms (e.g., SNAr vs. radical pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
